molecular formula C13H22N4O B2917359 5-amino-2-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide CAS No. 1284882-04-7

5-amino-2-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide

Cat. No.: B2917359
CAS No.: 1284882-04-7
M. Wt: 250.346
InChI Key: GVLYULGDEWYJCN-UHFFFAOYSA-N
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Description

5-Amino-2-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide is a benzamide derivative characterized by a dimethylamino group at the 2-position of the benzene ring and a secondary dimethylaminoethyl substituent on the amide nitrogen. This structure combines aromatic and aliphatic tertiary amine moieties, which may enhance solubility and biological interactions.

Properties

IUPAC Name

5-amino-2-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-16(2)8-7-15-13(18)11-9-10(14)5-6-12(11)17(3)4/h5-6,9H,7-8,14H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLYULGDEWYJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=C(C=CC(=C1)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Amidation: The amino group is then reacted with a suitable carboxylic acid derivative to form the benzamide structure.

    Dimethylation: The amino groups are dimethylated using dimethylamine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the amino groups.

    Substitution: The benzamide core allows for substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the benzamide core.

Scientific Research Applications

5-amino-2-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-amino-2-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

A. 5-Amino-2-methoxy-N,N-dimethylbenzamide (CAS 22802-73-9)

  • Structural Differences: Replaces the 2-dimethylamino group with methoxy and lacks the ethyl-dimethylamino side chain.
  • This compound’s reduced polarity may limit bioavailability compared to the target compound .

B. N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide (CAS 1020056-10-3)

  • Structural Differences: Features a methoxyethoxy substituent on the benzamide ring instead of dimethylamino groups.
  • Implications : The extended ether chain may improve lipophilicity but reduce hydrogen-bonding capacity, which could diminish interactions with polar biological targets (e.g., DNA or enzymes) compared to the target compound’s tertiary amines .

C. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Differences: Contains a hydroxy-dimethylethyl group instead of dimethylaminoethyl.
  • Implications: The hydroxyl and branched alkyl groups enable metal coordination (N,O-bidentate directing group), making this compound useful in catalysis rather than biological applications.

B. Antimicrobial Salicylanilide Derivatives (e.g., Compounds 8a–v, 9a–j)

  • Structural Similarities: Chloro and hydroxy substituents on benzamide rings with arylamino side chains.
  • Activity : Exhibit broad-spectrum antimicrobial effects, attributed to membrane disruption and enzyme inhibition.
Physicochemical and Pharmacokinetic Properties
Property Target Compound 5-Amino-2-methoxy-N,N-dimethylbenzamide Benzo[de]isoquinoline-1,3-dione Derivatives
Molecular Weight ~293.4 g/mol (estimated) 194.23 g/mol ~350–400 g/mol
Polar Groups 2 dimethylamino, 1 amino 1 methoxy, 1 amino 1–2 dimethylaminoethyl
Predicted Solubility High (tertiary amines) Moderate (methoxy) Moderate to high
Bioavailability Likely enhanced Limited by lower polarity High (targeted delivery)

Biological Activity

5-amino-2-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H20N4C_{13}H_{20}N_4 and features several functional groups that contribute to its biological activity. The presence of amino and dimethylamino groups enhances its interaction with various biological targets.

Synthesis Methods

The synthesis typically involves multi-step organic reactions, starting from commercially available precursors. Key steps may include:

  • Reduction : Converting nitro groups to amino groups.
  • Alkylation : Introducing dimethylaminoethyl side chains.
  • Purification : Utilizing chromatography techniques to isolate the desired product.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
  • Receptor Binding : The compound may interact with various receptors, modulating their activity and influencing signaling pathways.

Anticancer Properties

Recent studies have highlighted its potential as an anticancer agent. For instance, in vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines by:

  • Arresting the cell cycle at the G2/M phase.
  • Modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Case Studies

  • In vitro Studies : A study conducted on human cancer cell lines showed that the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism involved the inhibition of tubulin polymerization, which is critical for mitosis.
  • Animal Models : In vivo studies using xenograft models demonstrated significant tumor reduction when treated with this compound, suggesting its efficacy in targeting malignant cells.

Comparative Analysis

CompoundIC50 (µM)Mechanism of ActionTarget
This compound0.1 - 10Enzyme inhibition, receptor modulationCancer cells
Similar Compound A5 - 15Receptor antagonismInflammatory pathways
Similar Compound B0.5 - 8Direct cytotoxicityTumor cells

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